Naepl

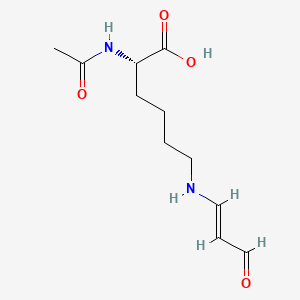

Description

BenchChem offers high-quality Naepl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naepl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

99124-74-0 |

|---|---|

Molecular Formula |

C11H18N2O4 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2S)-2-acetamido-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid |

InChI |

InChI=1S/C11H18N2O4/c1-9(15)13-10(11(16)17)5-2-3-6-12-7-4-8-14/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)/b7-4+/t10-/m0/s1 |

InChI Key |

CFVRQIPDMDQVDT-QBBOHKLWSA-N |

SMILES |

CC(=O)NC(CCCCNC=CC=O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN/C=C/C=O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCCNC=CC=O)C(=O)O |

Synonyms |

N(alpha)-acetyl-epsilon-(2-propenal)lysine NAEPL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pevonedistat

Executive Summary: Pevonedistat (B1684682) (TAK-924/MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] This targeted inhibition disrupts the process of neddylation, a crucial post-translational modification essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2] By inactivating CRLs, pevonedistat leads to the accumulation of a multitude of CRL substrate proteins, many of which are key regulators of critical cellular processes. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making pevonedistat a promising therapeutic agent in oncology.[1][3] This technical guide elucidates the molecular mechanism of pevonedistat, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways involved.

The Neddylation Pathway and Cullin-RING Ligases

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, targeting a vast number of proteins for proteasomal degradation and thereby regulating processes like cell cycle progression, DNA replication, and signal transduction.[1][2]

The activity of CRLs is dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a cullin subunit of the CRL complex. This process is analogous to ubiquitination and involves a three-step enzymatic cascade:

-

E1 Activation: The NEDD8-activating enzyme (NAE) activates NEDD8 in an ATP-dependent reaction.[4]

-

E2 Conjugation: The activated NEDD8 is transferred to a NEDD8-conjugating enzyme (E2), such as UBE2M or UBE2F.[4]

-

E3 Ligation: A NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to the cullin protein.

Neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. Pevonedistat targets the first and rate-limiting step of this cascade.

Core Mechanism of Action of Pevonedistat

Molecular Target: NEDD8-Activating Enzyme (NAE)

Pevonedistat's primary target is the NEDD8-activating enzyme (NAE).[3][4] NAE is a heterodimer composed of the APPBP1 (amyloid beta precursor protein-binding protein 1) and UBA3 (ubiquitin-like modifier activating enzyme 3) subunits.[5] The UBA3 subunit contains the catalytic cysteine residue essential for the activation reaction.[5]

Molecular Interaction and Inhibition

Pevonedistat functions as an adenosine (B11128) monophosphate (AMP) mimetic.[4][5] The NAE-catalyzed reaction begins with the formation of a NEDD8-AMP intermediate.[5] Pevonedistat mimics this intermediate and binds to the adenylation site of NAE.[4] It then forms a stable, covalent adduct with NEDD8 within the catalytic pocket of the UBA3 subunit.[5][6] This pevonedistat-NEDD8 adduct is stable and cannot be utilized in the subsequent transfer of NEDD8 to the E2 enzyme, effectively terminating the neddylation cascade.[5][7]

Downstream Cellular Consequences

The inhibition of NAE by pevonedistat leads to the global inactivation of CRLs, resulting in the accumulation of their downstream substrates.[1][2] This accumulation disrupts normal cellular processes and triggers anti-tumor responses.

Substrate Accumulation and Cellular Effects

-

DNA Replication Stress: Accumulation of the DNA licensing factor CDT1, a key CRL1(SKP2) substrate, leads to DNA re-replication, replication stress, and activation of the DNA damage response.[6][8]

-

Cell Cycle Arrest: The accumulation of cell cycle inhibitors, such as p21 and WEE1, which are substrates of CRL4(CDT2) and CRL1(FBXW7) respectively, causes cell cycle arrest in the G1 and G2 phases.[8][9][10]

-

Apoptosis: The combined effects of DNA damage and cell cycle disruption ultimately lead to programmed cell death (apoptosis).[1][9][11] Pevonedistat-induced apoptosis involves both the intrinsic (BAX/BAK) and extrinsic (TRAIL-R2/caspase-8) pathways.[11]

-

Inhibition of NF-κB Pathway: In certain cancer types like activated B-cell (ABC) diffuse large B-cell lymphoma (DLBCL), pevonedistat stabilizes the NF-κB inhibitor IκBα, a substrate of CRL1(β-TrCP).[2][12] This prevents the nuclear translocation of NF-κB and inhibits its pro-survival signaling.[12]

Quantitative Preclinical and Clinical Data

Pevonedistat has shown potent activity in preclinical models and has been extensively evaluated in clinical trials, primarily for hematologic malignancies.[1]

Table 1: Preclinical Activity of Pevonedistat

| Assay/Cell Line Type | Endpoint | Value | Reference(s) |

| Biochemical Assay | |||

| NAE Enzyme Assay | IC50 | 4.7 nM | [13] |

| Cell-Based Assays | |||

| Mantle Cell Lymphoma (MCL) | IC50 | 78 nM - 8,445 nM | [9] |

| Neuroblastoma | IC50 | 136 nM - 400 nM | [10] |

| HCT-116 (Colon Cancer) | IC50 for Neddylation | < 0.1 µM | [14] |

Table 2: Clinical Efficacy of Pevonedistat + Azacitidine in Higher-Risk MDS (Phase 2, NCT02610777)

| Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | P-value | Reference(s) |

| Median Event-Free Survival (EFS) | 20.2 months | 14.8 months | 0.045 | [4][15] |

| Median Overall Survival (OS) | 23.9 months | 19.1 months | 0.240 | [4][15] |

| Overall Response Rate (ORR) | 79% | 57% | - | [15] |

| Complete Remission (CR) Rate | 52% | 27% | - | [15][16] |

| Median Duration of Response | 34.6 months | 13.1 months | - | [4] |

Table 3: Clinical Efficacy of Pevonedistat + Azacitidine (Phase 3 PANTHER Trial, NCT03268954)

The PANTHER Phase 3 trial did not meet its primary endpoint of statistically significant improvement in event-free survival (EFS).[17][18]

| Population | Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | HR (95% CI) | Reference(s) |

| Intent-to-Treat (ITT) | Median EFS | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | [18] |

| Median OS | 20.3 months | 16.8 months | 0.881 (0.697-1.115) | [18] |

Experimental Protocols

In Vitro NAE Activity Assay (Time-Resolved Fluorescence Energy Transfer)

This assay measures the enzymatic activity of NAE in vitro.

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) format is used to quantify the transfer of NEDD8 from NAE to the E2 enzyme, Ubc12.[14]

-

Methodology:

-

The reaction mixture contains purified NAE enzyme, ATP, biotinylated-NEDD8, and a GST-tagged Ubc12 E2 enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2).[14]

-

Pevonedistat or a vehicle control is added at various concentrations.

-

The reaction is incubated to allow for the enzymatic transfer of NEDD8 to Ubc12.

-

The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-GST antibody and streptavidin-allophycocyanin) are added.

-

The plate is read on a suitable instrument. A decrease in the FRET signal indicates inhibition of NAE activity.

-

Western Blot Analysis for Neddylation Inhibition

This method is used to confirm target engagement in cells by observing the inhibition of cullin neddylation and the accumulation of CRL substrates.

-

Methodology:

-

Cancer cells are treated with pevonedistat or vehicle for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then probed with primary antibodies specific for:

-

Neddylated and unneddylated forms of a specific cullin (e.g., CUL1). The neddylated form appears as a slower-migrating band.

-

CRL substrates such as CDT1, p21, or IκBα.[2]

-

A loading control like β-actin or GAPDH.

-

-

After incubation with appropriate secondary antibodies, bands are visualized using chemiluminescence.

-

-

Expected Outcome: Pevonedistat treatment should lead to a decrease in the upper, neddylated cullin band and an increase in the levels of CRL substrate proteins.[1]

Immunohistochemistry (IHC) for Target Engagement in Tissue

IHC can be used to detect the pevonedistat-NEDD8 adduct in tumor biopsies, providing direct evidence of target engagement in vivo.[6][7]

-

Methodology:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., tumor biopsies or bone marrow aspirates) are prepared.[6]

-

Slides undergo deparaffinization and rehydration, followed by antigen retrieval.

-

Sections are incubated with a primary antibody specifically developed to recognize the pevonedistat-NEDD8 adduct.[6]

-

A secondary antibody and detection system (e.g., HRP-DAB) are used for visualization.

-

Slides are counterstained, dehydrated, and mounted.

-

-

Expected Outcome: Positive staining in the nucleus and/or cytoplasm of tumor cells from pevonedistat-treated patients indicates that the drug has reached its target and formed the inhibitory adduct.[6]

Summary and Future Directions

Pevonedistat is a potent, selective, and first-in-class inhibitor of the NEDD8-activating enzyme. Its mechanism of action is well-characterized, involving the formation of a covalent drug-target adduct that shuts down the neddylation pathway.[5] This leads to the inactivation of Cullin-RING E3 ligases, causing the accumulation of their substrates, which in turn induces DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][3] While preclinical and Phase 2 studies showed significant promise, particularly in combination with azacitidine for myelodysplastic syndromes, the pivotal Phase 3 PANTHER trial did not meet its primary endpoint.[15][17] This outcome underscores the challenges of translating potent mechanistic activity into clinical benefit in complex diseases. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to NAE inhibition and exploring novel combination strategies to overcome resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]

- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pevonedistat - Wikipedia [en.wikipedia.org]

- 6. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Pevonedistat, a NEDD8-Activating Enzyme Inhibitor, Induces Apoptosis and Augments Efficacy of Chemotherapy and Small Molecule Inhibitors in Pre-clinical Models of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 16. Pevonedistat plus Azacitidine Improves Outcomes versus Azacitidine Monotherapy in High-Risk MDS [jhoponline.com]

- 17. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]

- 18. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]

Pevonedistat: A Technical Guide to the First-in-Class NEDD8-Activating Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevonedistat (B1684682) (TAK-924/MLN4924) is a pioneering, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] By targeting the neddylation pathway, pevonedistat disrupts the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which play a critical role in regulating protein homeostasis.[1][3] This inhibition leads to the accumulation of CRL substrate proteins, triggering downstream effects such as cell cycle arrest, apoptosis, and senescence in cancer cells.[1][4] This technical guide provides an in-depth overview of pevonedistat, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Neddylation Pathway and Its Role in Cancer

The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins.[2] This process is essential for the activation of cullin-RING ligases (CRLs). CRLs are multisubunit E3 ubiquitin ligases that target a vast number of proteins for proteasomal degradation, thereby regulating critical cellular processes like cell cycle progression, DNA replication, and signal transduction.[1][5]

The activation of CRLs is dependent on the neddylation of the cullin subunit.[3] The pathway is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (APPBP1) and UBA3 subunits.[6][7] NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), and finally to the cullin scaffold protein by an E3 ligase.[7] In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell survival and proliferation.[7][8]

Pevonedistat: Mechanism of Action

Pevonedistat is a potent and selective inhibitor of NAE.[1] It acts as an AMP mimetic and forms a stable covalent adduct with NEDD8 within the catalytic pocket of the UBA3 subunit of NAE.[6] This pevonedistat-NEDD8 adduct effectively traps the NAE, preventing it from processing further NEDD8 molecules.[5] The inhibition of NAE leads to a global decrease in cullin neddylation, thereby inactivating CRLs.[1][4]

The inactivation of CRLs results in the accumulation of their downstream substrates.[5] Key substrates that accumulate following pevonedistat treatment include:

-

CDT1: A DNA replication licensing factor, its accumulation leads to DNA re-replication stress and DNA damage.[5][9]

-

p27 and p21: Cyclin-dependent kinase inhibitors, their accumulation leads to cell cycle arrest, primarily at the G1 and G2 phases.[7][8][10]

-

IκBα: An inhibitor of the NF-κB pathway, its accumulation sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[11][12]

-

WEE1: A kinase that negatively regulates cell cycle progression, its accumulation can contribute to G2/M arrest.[9][10]

-

NRF2: A transcription factor involved in the oxidative stress response.[5]

The culmination of these effects is the induction of apoptosis, cell cycle arrest, and senescence in cancer cells, making pevonedistat a promising anti-cancer therapeutic.[1][4]

Key Signaling Pathways Affected by Pevonedistat

Cullin-RING Ligase (CRL) Pathway

As the primary target of pevonedistat, the CRL pathway is profoundly affected. The inactivation of CRLs leads to the stabilization and accumulation of a plethora of proteins that regulate cell cycle and survival.

NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many B-cell malignancies, this pathway is constitutively active.[13] Pevonedistat inhibits the NF-κB pathway through the accumulation of IκBα, the natural inhibitor of NF-κB.[11][12] This leads to the sequestration of the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[11][12]

Preclinical Data

Pevonedistat has demonstrated potent anti-tumor activity across a wide range of preclinical models, including both solid tumors and hematological malignancies.[5]

In Vitro Cytotoxicity

Pevonedistat induces cell death in a dose-dependent manner in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Neuroblastoma Cell Lines | Neuroblastoma | 136 - 400 | [9][10] |

| T- and B-ALL Cell Lines | Acute Lymphoblastic Leukemia | 159 - 300 | [14] |

| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | 100 - 500 | [11] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that pevonedistat can significantly inhibit tumor growth.

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Neuroblastoma Orthotopic Model | 50 and 100 mg/kg, i.p., 6 days/week for 2 weeks | Significant decrease in tumor weight | [9] |

| Mantle Cell Lymphoma Mouse Model | Not specified | Prolonged survival | [11] |

| Pancreatic Cancer Xenograft Model | Not specified | Decreased tumor cell xenografts | [7][8] |

Clinical Data

Pevonedistat has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

Phase I and II Clinical Trials

Early phase trials established the safety profile and recommended phase 2 dose (RP2D) of pevonedistat in various malignancies.

| Trial Identifier | Cancer Type | Treatment | Key Findings | Reference |

| NCT00911066 | AML and MDS | Pevonedistat Monotherapy | MTDs of 59 mg/m² (days 1, 3, 5) and 83 mg/m² (days 1, 4, 8, 11). Modest clinical activity observed. | [15] |

| NCT00677170 | Advanced Solid Tumors | Pevonedistat Monotherapy | MTD between 50 mg/m² and 67 mg/m² (days 1, 3, 5). Disease stabilization in 74% of evaluable patients. | [5][16] |

| NCT01862328 | Advanced Solid Tumors | Pevonedistat + Chemotherapy | MTD of 25 mg/m² with docetaxel (B913) and 20 mg/m² with carboplatin (B1684641)/paclitaxel. ORR of 16% and 35% respectively. | [17] |

| NCT02610777 | Higher-Risk MDS/CMML or Low-Blast AML | Pevonedistat + Azacitidine | Encouraging clinical efficacy with improved complete remission rates and duration of response compared to azacitidine alone. | [18] |

| NCT03228186 | Advanced NSCLC | Pevonedistat + Docetaxel | ORR of 22%, median PFS of 4.1 months, and median OS of 13.1 months. | [19] |

Phase III Clinical Trial (PANTHER)

The PANTHER (Pevonedistat-3001) trial was a Phase 3 study evaluating pevonedistat in combination with azacitidine versus azacitidine alone in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast acute myeloid leukemia (AML).[20][21]

| Trial Identifier | Population | Primary Endpoint | Outcome | Reference |

| NCT03268954 (PANTHER) | Higher-risk MDS, CMML, low-blast AML | Event-Free Survival (EFS) | The trial did not meet its primary endpoint of a statistically significant improvement in EFS. | [18][20] |

Mechanisms of Resistance to Pevonedistat

Despite its promising activity, resistance to pevonedistat can develop. The primary mechanisms of resistance identified to date are:

-

Overexpression of the ABCG2 drug efflux pump: The ATP-binding cassette transporter G2 (ABCG2), also known as BCRP, can actively transport pevonedistat out of the cell, reducing its intracellular concentration and efficacy.[22][23][24][25]

-

Mutations in the NEDD8-activating enzyme (NAE): While observed in preclinical models, mutations in the NAEβ subunit are not commonly found in patients who have relapsed.[22][23]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^6 cells/mL and allow them to adhere for 24 hours.[10]

-

Treatment: Treat the cells with increasing concentrations of pevonedistat (e.g., 12-1000 nM) for 72 hours.[10]

-

MTT Addition: Add 15 µL of [3-(4,5-dimethyl-thiazol-2yl)-2,5-diphenyl-tetrazolium bromide] (MTT) solution to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the pevonedistat concentration.

Immunoblotting

This protocol provides a general framework for detecting protein levels following pevonedistat treatment.

-

Cell Lysis: Lyse pevonedistat-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., neddylated cullins, CDT1, p27, IκBα, ABCG2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Pevonedistat is a first-in-class NAE inhibitor with a well-defined mechanism of action that leads to the inactivation of CRLs and the accumulation of their tumor-suppressive substrates.[1] It has demonstrated significant preclinical activity and has been evaluated in numerous clinical trials. While the Phase 3 PANTHER trial did not meet its primary endpoint, the data generated from pevonedistat research has provided valuable insights into the therapeutic potential of targeting the neddylation pathway in cancer. Further investigation into predictive biomarkers and combination strategies may yet define a clear clinical path for pevonedistat and other neddylation inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. Frontiers | Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs [frontiersin.org]

- 4. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pevonedistat - Wikipedia [en.wikipedia.org]

- 7. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]

- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunomodulatory effects of pevonedistat, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]

- 21. clinicaltrials.takeda.com [clinicaltrials.takeda.com]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Neddylation Pathway: A Core Axis in Cancer Pathogenesis and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neddylation is a critical post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). Through the control of CRLs, the neddylation pathway governs the degradation of approximately 20% of the human proteome, including numerous proteins integral to cell cycle progression, signal transduction, and DNA repair.[1][2] In a multitude of human cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressors and the stabilization of oncoproteins. This dysregulation makes the neddylation cascade a compelling target for anticancer therapeutic strategies. This guide provides a comprehensive overview of the neddylation pathway's role in cancer, detailed experimental methodologies for its study, and an exploration of therapeutic agents designed to inhibit this crucial cellular process.

The Neddylation Cascade: A Three-Step Enzymatic Process

Neddylation is an enzymatic cascade analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.[3] This process is mediated by a trio of enzymes:

-

E1 Activating Enzyme (NAE): The cascade is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (also known as APPBP1) and UBA3.[3] In an ATP-dependent reaction, NAE activates NEDD8.

-

E2 Conjugating Enzymes (UBE2M and UBE2F): The activated NEDD8 is then transferred to one of two NEDD8-conjugating enzymes, UBE2M (also known as UBC12) or UBE2F.[3] These two E2 enzymes exhibit some specificity for different CRL complexes. UBE2M primarily neddylates cullins 1, 2, 3, and 4 in complex with RBX1, while UBE2F is more specific for CUL5 neddylation in conjunction with RBX2.[4]

-

E3 Ligases: Finally, a substrate-specific NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a lysine (B10760008) residue on the target protein. The most well-characterized E3 ligases for neddylation are the RING-box proteins RBX1 and RBX2, which are core components of CRLs.[5]

The primary and most well-understood substrates of neddylation are the cullin proteins, which form the scaffold of CRLs. The attachment of NEDD8 to a cullin induces a conformational change that is essential for the ligase activity of the CRL complex, thereby enabling the ubiquitination and subsequent proteasomal degradation of a vast number of substrate proteins.[4][6]

Deregulation of the Neddylation Pathway in Cancer

A growing body of evidence indicates that the neddylation pathway is frequently hyperactivated in a wide range of human cancers.[1] This upregulation is often associated with disease progression and poor patient prognosis.[1] The overexpression of key neddylation enzymes, including NAE1, UBA3, UBE2M, UBE2F, and RBX1, has been documented in numerous malignancies.[1][7]

The hyperactivation of this pathway contributes to oncogenesis through several mechanisms:

-

Enhanced Degradation of Tumor Suppressors: Activated CRLs target numerous tumor suppressor proteins for degradation, including the cell cycle inhibitors p21 and p27.[3][5] Their accelerated turnover removes critical brakes on cell proliferation.

-

Stabilization of Oncoproteins: The neddylation pathway can also indirectly promote the stability and activity of oncoproteins by degrading their negative regulators.

-

Promotion of Cell Survival and Proliferation: By controlling the levels of key cell cycle regulators like Cyclin E and DNA replication factors like Cdt1, the neddylation pathway is essential for cell cycle progression and proliferation.[2]

Quantitative Data: Overexpression of Neddylation Pathway Components in Cancer

| Component | Cancer Type(s) | Observation | Reference(s) |

| NEDD8 | Esophageal Squamous Cell Carcinoma (ESCC), Hepatocellular Carcinoma (HCC), Colorectal Cancer | Significantly upregulated mRNA and protein expression compared to normal tissues; overexpression correlated with poorer overall survival. | [7][8][9] |

| NAE1 | Intrahepatic Cholangiocarcinoma (ICC), HCC, Lung Cancer, Colorectal Cancer | Overexpressed in over 2/3 of ICC cases; identified as an independent prognosticator for recurrence. Upregulated in HCC and lung cancer tissues. | [1][7][9][10][11] |

| UBA3 | ICC, Lung Cancer, HCC | Upregulated in a majority of ICC cases and in various lung cancer subtypes. Significantly increased mRNA and protein levels in HCC. | [1][7][10][11] |

| UBE2M | HCC, Lung Cancer, Colorectal Cancer, Osteosarcoma, Ovarian Cancer | Significantly higher mRNA and protein expression in tumor tissues vs. normal tissues. Overexpression is linked to poor prognosis. | [1][7][9][11][12][13] |

| RBX1 | HCC, Lung Cancer, Bladder Cancer, Liver Cancer | Overexpressed in multiple primary tumors and associated with tumor progression and poor survival. | [11][14][15] |

Therapeutic Targeting of the Neddylation Pathway

The critical role of hyperactivated neddylation in sustaining malignant phenotypes makes it an attractive target for cancer therapy. The inhibition of the NAE E1 enzyme is a particularly promising strategy, as it blocks the entire downstream cascade.

MLN4924 (Pevonedistat): A First-in-Class NAE Inhibitor

MLN4924 (pevonedistat) is a potent and selective small-molecule inhibitor of NAE.[3] It functions by forming a covalent adduct with NEDD8 in the catalytic pocket of the NAE, which prevents the subsequent transfer of NEDD8 to E2 enzymes.[16][17] This effectively shuts down all cullin-RING ligase activity, leading to the accumulation of their substrates.

The consequences of NAE inhibition by MLN4924 are multifaceted and context-dependent, but generally include:

-

Cell Cycle Arrest: Accumulation of CRL substrates like p21, p27, and WEE1 leads to cell cycle arrest, most commonly in the G2 phase.

-

Induction of Apoptosis: The stabilization of pro-apoptotic proteins, such as NOXA, and the disruption of survival signaling pathways, like NF-κB, can trigger programmed cell death.[3]

-

Senescence: In some cellular contexts, the DNA replication stress caused by the accumulation of licensing factors like CDT1 can induce a state of permanent cell cycle arrest known as senescence.[3]

-

Autophagy: Neddylation inhibition can also induce autophagy, which can be either a pro-survival or pro-death mechanism depending on the cancer type.[3]

Quantitative Data: In Vitro Activity of MLN4924

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference(s) |

| HCT-116 | Colorectal Carcinoma | < 0.1 / 0.19 | [3] |

| K562 | Chronic Myelogenous Leukemia | 0.108 | [3] |

| U2OS | Osteosarcoma | 0.16 | [3] |

| MiaPaCa-2 | Pancreatic Cancer | < BxPC-3 | [5] |

| BxPC-3 | Pancreatic Cancer | 0.213 | [5] |

| LN229 | Glioblastoma | < U87 | [5] |

| U87 | Glioblastoma | 4.28 | [5] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 0.174 | [7] |

| HN13 | Head and Neck Squamous Cell Carcinoma | 0.066 | [7] |

Key Experimental Methodologies

Studying the neddylation pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.

In Vitro Neddylation Assay

This assay reconstitutes the neddylation cascade using purified recombinant proteins to assess the activity of the enzymes or the effect of inhibitors.

Materials:

-

Recombinant NEDD8

-

Recombinant NAE (E1)

-

Recombinant UBE2M or UBE2F (E2)

-

Recombinant Cullin-RBX1 complex (E3/Substrate)

-

10x Neddylation Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM DTT)

-

10x ATP Solution (10 mM)

-

Test inhibitor (e.g., MLN4924) or DMSO vehicle control

-

2x Non-reducing SDS-PAGE sample buffer

-

Deionized water

Protocol:

-

Prepare a reaction mixture on ice. For a 20 µL final volume, combine:

-

2 µL of 10x Neddylation Reaction Buffer

-

Deionized water to bring the volume to 18 µL after adding all components except ATP.

-

Recombinant proteins to final concentrations (example): 200 nM NEDD8, 25 nM NAE, 300 nM UBE2M, 200 nM CUL1-RBX1.

-

1 µL of test inhibitor at various concentrations or DMSO.

-

-

Pre-incubate the mixture for 10-15 minutes at 25°C.

-

Initiate the reaction by adding 2 µL of 10x ATP solution (final concentration 1 mM).

-

Incubate the reaction at 37°C for 30-60 minutes.[2]

-

Stop the reaction by adding 20 µL of 2x non-reducing SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE followed by Western blotting using an anti-Cullin antibody. The appearance of a higher molecular weight band (~9 kDa shift) corresponding to NEDD8-Cullin indicates a successful neddylation reaction.

Cell-Based Cullin Neddylation Assay (Western Blot)

This method assesses the status of cullin neddylation within cultured cells, often to confirm the in-cell activity of a neddylation inhibitor.

Materials:

-

Cultured cancer cells

-

Complete culture medium

-

Neddylation inhibitor (e.g., MLN4924) and DMSO vehicle

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-CUL1)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of the neddylation inhibitor or DMSO for the specified duration (e.g., 4-24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add 1/3 volume of 4x Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel and run until adequate separation is achieved.

-

Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

-

Immunodetection: Incubate the membrane with the primary anti-cullin antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.

-

Signal Detection: Apply ECL substrate and capture the chemiluminescent signal. Two bands should be visible for the target cullin: a lower band (unmodified) and an upper band (NEDD8-conjugated). A decrease in the upper band in inhibitor-treated samples indicates successful target engagement.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population after treatment with a neddylation inhibitor.

Materials:

-

Cultured cancer cells treated with inhibitor/vehicle

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[5][10]

Conclusion and Future Directions

The neddylation pathway represents a fundamental regulatory hub in cellular protein homeostasis, and its pervasive dysregulation in cancer has established it as a high-value therapeutic target. The development of NAE inhibitors like pevonedistat (B1684682) has validated this approach, demonstrating significant preclinical activity and advancing into clinical trials. Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic potential of neddylation inhibitors with other anticancer agents, such as chemotherapy, radiation, or other targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to neddylation-targeted therapies.

-

Targeting E2 and E3 Enzymes: Developing inhibitors that target the more specific E2 or E3 enzymes in the neddylation cascade could offer a wider therapeutic window and reduced off-target effects compared to pan-E1 inhibition.

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells may develop resistance to neddylation inhibitors to devise strategies to overcome it.

References

- 1. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]

- 2. abcam.co.jp [abcam.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. In vitro Deneddylation Assay [bio-protocol.org]

- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. en.bio-protocol.org [en.bio-protocol.org]

- 7. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of neddylation by MLN4924 improves neointimal hyperplasia and promotes apoptosis of vascular smooth muscle cells through p53 and p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Discovery and Development of Pevonedistat (NAE-1): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Pevonedistat (B1684682) (formerly MLN4924 and TAK-924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] This investigational drug has been the subject of extensive preclinical and clinical research for the treatment of various hematologic malignancies and solid tumors.[3][4] Pevonedistat's unique mechanism of action, which disrupts the ubiquitin-proteasome system via inhibition of the neddylation pathway, has established it as a significant agent in oncology research. This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental data related to pevonedistat.

Introduction: The Neddylation Pathway and its Role in Cancer

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The neddylation pathway is a post-translational modification process analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to target proteins.

The primary substrates for neddylation are the cullin proteins, which are essential scaffolding components of the Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. The attachment of NEDD8 to a cullin protein induces a conformational change that is critical for the catalytic activity of the CRL complex. Consequently, the neddylation pathway plays a pivotal role in regulating the degradation of a multitude of proteins, many of which are implicated in cancer pathogenesis, such as cell cycle regulators and tumor suppressors. Dysregulation and hyperactivity of the neddylation pathway have been observed in numerous human cancers, making it an attractive target for therapeutic intervention.[4][5]

Discovery and Medicinal Chemistry of Pevonedistat

Pevonedistat was discovered by Millennium Pharmaceuticals (now part of Takeda) as a result of a high-throughput screening campaign aimed at identifying inhibitors of NAE.[3] The initial lead compounds were adenosine (B11128) derivatives, which were subsequently optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Pevonedistat is a sulfamate-containing adenosine analog that acts as a potent and selective inhibitor of NAE.

Mechanism of Action

Pevonedistat functions as a mechanism-based inhibitor of NAE. It mimics adenosine monophosphate (AMP), a natural ligand of the NAE active site. In the presence of ATP, pevonedistat forms a covalent adduct with NEDD8 at the active site of NAE. This stable pevonedistat-NEDD8 adduct effectively sequesters the enzyme, preventing the transfer of activated NEDD8 to its cognate E2 conjugating enzyme, UBC12.[6]

The inhibition of NAE by pevonedistat leads to a global decrease in the neddylation of cullins, thereby inactivating CRLs. This inactivation results in the accumulation of a plethora of CRL substrate proteins, including:

The accumulation of these proteins disrupts critical cellular processes, leading to cell cycle arrest, induction of DNA damage, and ultimately, apoptosis or senescence in cancer cells.[7][9]

Quantitative Data

In Vitro Potency and Cellular Activity

Pevonedistat demonstrates potent inhibition of NAE with a reported IC50 value of 4.7 nM in biochemical assays.[1][2] The cellular activity of pevonedistat has been evaluated across a broad range of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | < 100 |

| Cal27 | Head and Neck Squamous Carcinoma | ~50 |

| FaDu | Head and Neck Squamous Carcinoma | ~50 |

| SJSA-1 | Osteosarcoma | 73 |

| MG-63 | Osteosarcoma | 71 |

| Saos-2 | Osteosarcoma | 190 |

| HOS | Osteosarcoma | 250 |

| CHP212 | Neuroblastoma | 136-400 |

| SH-SY5Y | Neuroblastoma | 136-400 |

| S-K-NAS | Neuroblastoma | 136-400 |

| Jeko-1 | Mantle Cell Lymphoma | High (specific value not stated) |

| Rec-1 | Mantle Cell Lymphoma | High (specific value not stated) |

| Granta | Mantle Cell Lymphoma | Low (specific value not stated) |

| HBL-2 | Mantle Cell Lymphoma | Low (specific value not stated) |

| MiaPaCa-2 | Pancreatic Cancer | ~213 |

| Capan-1 | Pancreatic Cancer | Not specified |

| 786-0 | Renal Cell Carcinoma | LD50 = 109.6 µM (as single agent) |

Note: IC50 and LD50 values can vary depending on the assay conditions and duration of treatment.

In Vivo Efficacy in Xenograft Models

Pevonedistat has demonstrated significant anti-tumor activity in various preclinical xenograft models of human cancers.

| Xenograft Model | Cancer Type | Pevonedistat Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Cal27 | Head and Neck Squamous Carcinoma | Not specified | Significant suppression | [8] |

| Capan-1 | Pancreatic Cancer | 20 mg/kg, s.c. | Significant inhibition | [4] |

| SH-SY5Y (p53 WT) | Neuroblastoma | 50 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor weight | [3] |

| SH-SY5Y (p53 WT) | Neuroblastoma | 100 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor weight | [3] |

| S-K-NAS (p53 mutant) | Neuroblastoma | 100 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor weight | [3] |

| Melanoma Cell Line Xenografts | Melanoma | 90 mg/kg, s.c., twice daily | TGI < 50% in sensitive lines |

Experimental Protocols

NAE Inhibition Assay (Biochemical)

A detailed protocol for a direct in vitro NAE inhibition assay using pevonedistat would typically involve a time-resolved fluorescence energy transfer (TR-FRET) or similar format.

Materials:

-

Recombinant human NAE (NAE1/UBA3)

-

Recombinant human UBC12

-

Recombinant human NEDD8

-

ATP

-

Pevonedistat

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Detection reagents (e.g., europium-labeled anti-tag antibody for one component and a fluorescently labeled acceptor for the other)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of pevonedistat in assay buffer.

-

In a 384-well plate, add a solution containing NAE and UBC12.

-

Add the pevonedistat dilutions to the wells.

-

Initiate the reaction by adding a mixture of NEDD8 and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on a suitable plate reader capable of time-resolved fluorescence.

-

Calculate the percent inhibition for each pevonedistat concentration and determine the IC50 value using a non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pevonedistat

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of pevonedistat in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the various concentrations of pevonedistat. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pevonedistat

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of pevonedistat for the desired duration (e.g., 48 hours). Include a vehicle-treated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

In Vivo Xenograft Study

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Pevonedistat formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer pevonedistat at the predetermined dose and schedule (e.g., intraperitoneally or subcutaneously, daily or intermittently). The control group receives the vehicle solution.

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

NAE-1 Signaling Pathway

Caption: The NAE-1 signaling pathway and its inhibition by pevonedistat.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: A typical workflow for determining cell viability using the MTT assay.

Logical Relationship of Pevonedistat's Mechanism of Action

Caption: The logical cascade of events following pevonedistat administration.

Conclusion

Pevonedistat represents a novel and targeted approach to cancer therapy by specifically inhibiting the NEDD8-activating enzyme. Its discovery and development have significantly advanced our understanding of the neddylation pathway's role in cancer. The extensive preclinical data, including potent in vitro and in vivo activity, have provided a strong rationale for its continued investigation in clinical trials. This technical guide summarizes the core scientific knowledge surrounding pevonedistat, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further research will continue to elucidate the full therapeutic potential of this first-in-class NAE inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pevonedistat's Impact on Cullin-RING Ligases (CRLs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pevonedistat (B1684682) (TAK-924/MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, pevonedistat blocks the neddylation cascade, a critical post-translational modification pathway essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. The subsequent inactivation of CRLs leads to the accumulation of a wide array of their substrate proteins, many of which are key regulators of vital cellular processes. This disruption of protein homeostasis induces cell cycle arrest, apoptosis, and senescence in cancer cells, establishing pevonedistat as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of pevonedistat's mechanism of action, detailed experimental protocols for its investigation, quantitative data from preclinical studies, and visualizations of the affected signaling pathways.

Introduction: The Neddylation Pathway and Cullin-RING Ligases

The ubiquitin-proteasome system (UPS) is a principal mechanism for protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, responsible for the ubiquitination of approximately 20% of the human proteome, thereby targeting them for proteasomal degradation. The activity of CRLs is exquisitely regulated by a post-translational modification process known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine (B10760008) residue on the cullin subunit.

The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving:

-

E1 Activating Enzyme (NAE): A heterodimer of NAE1 and UBA3 that activates NEDD8 in an ATP-dependent manner.

-

E2 Conjugating Enzymes (UBE2M and UBE2F): Transfer activated NEDD8 from NAE to the cullin subunit.

-

E3 Ligases: Catalyze the final transfer of NEDD8 to the cullin.

Neddylation of the cullin scaffold induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.

Pevonedistat: Mechanism of Action

Pevonedistat is a potent and selective inhibitor of the NAE, with an IC50 of 4.7 nM.[1][2] It acts as a substrate-assisted inhibitor by forming a stable, covalent adduct with NEDD8 in the active site of NAE. This pevonedistat-NEDD8 adduct mimics the reaction intermediate but cannot be further processed, thus effectively blocking the entire neddylation cascade. The inhibition of NAE prevents the neddylation of cullins, leading to the inactivation of CRLs. Consequently, CRL substrate proteins are no longer targeted for ubiquitination and subsequent degradation, resulting in their accumulation within the cell.

References

Foundational Research on NEDD8-Activating Enzyme: A Technical Guide for Drug Discovery

Version: 1.0

Abstract

The post-translational modification of proteins by the ubiquitin-like protein NEDD8, a process termed neddylation, is a critical regulator of diverse cellular processes. Central to this pathway is the NEDD8-Activating Enzyme (NAE), the sole E1 enzyme responsible for initiating the neddylation cascade. Dysregulation of NAE activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on NAE, including its structure, function, and enzymatic mechanism. We present a comprehensive summary of key NAE inhibitors, detailing their inhibitory activities in structured tables. Furthermore, this guide offers detailed protocols for essential experiments to study NAE and the neddylation pathway, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to NEDD8-Activating Enzyme (NAE)

The neddylation pathway is a crucial post-translational modification system that governs the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[1][2] The covalent attachment of NEDD8 to the cullin subunit of CRLs is essential for their ubiquitin ligase activity.[3] This process is initiated by the NEDD8-Activating Enzyme (NAE), a heterodimeric protein that functions as the sole E1 activating enzyme in this cascade.[4] Given its central role, NAE has emerged as a significant target for therapeutic development, particularly in oncology.[5][6]

Structure and Function of NAE

Structural Organization

NAE is a heterodimer composed of two subunits:

-

NAE1 (also known as APPBP1): The regulatory subunit.

-

UBA3: The catalytic subunit.[7]

This heterodimeric structure is analogous to the ubiquitin-activating enzyme (UAE), with NAE1 and UBA3 sharing homology with the N- and C-terminal regions of UAE, respectively.[8] The catalytic activity resides within the UBA3 subunit, which contains the active site cysteine essential for NEDD8 activation.[8] Several crystal structures of NAE, both alone and in complex with NEDD8 and inhibitors, have been resolved, providing critical insights into its mechanism.[4][9]

Table 1: Key PDB IDs for Human NEDD8-Activating Enzyme

| PDB ID | Description | Resolution (Å) |

| 1R4N | Structure of the APPBP1-UBA3-NEDD8-ATP complex | 2.80 |

| 3GZN | Structure of NAE in complex with NEDD8 and MLN4924 | 3.00 |

| 1YOV | Crystal structure of human NAE (APPBP1/UBA3 heterodimer) | 2.60 |

Function and Mechanism of Action

The primary function of NAE is to activate NEDD8 in an ATP-dependent manner, making it competent for transfer to a NEDD8-conjugating enzyme (E2).[10] The activation process involves a two-step reaction:

-

Adenylation: NAE utilizes ATP to adenylate the C-terminal glycine (B1666218) of NEDD8, forming a high-energy NEDD8-AMP intermediate and releasing pyrophosphate (PPi).[10]

-

Thioester Bond Formation: The activated NEDD8 is then transferred to the catalytic cysteine residue of UBA3, forming a covalent thioester bond and releasing AMP.[10]

This thioester-linked NAE~NEDD8 complex is the activated form of NEDD8, which is subsequently transferred to the E2 conjugating enzyme, UBE2M (Ubc12) or UBE2F.[11]

The Neddylation Signaling Pathway

The NAE-initiated neddylation cascade plays a pivotal role in regulating the activity of Cullin-RING E3 ubiquitin ligases (CRLs).

Neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.[1] Activated CRLs then recruit substrate proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2] Substrates of CRLs are numerous and include key regulators of the cell cycle (e.g., p27, Cdt1) and signaling pathways (e.g., IκBα).[12]

Therapeutic Targeting of NAE

The critical role of NAE in cancer cell proliferation and survival has made it an attractive target for drug development.[5][6] Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of tumor-suppressor proteins and ultimately inducing apoptosis or senescence in cancer cells.[6]

NAE Inhibitors

Several small molecule inhibitors of NAE have been developed, with pevonedistat (B1684682) (MLN4924) and TAS4464 being the most extensively studied.

Table 2: Quantitative Data for Key NAE Inhibitors

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Mechanism of Action | References |

| Pevonedistat (MLN4924) | Covalent, Mechanism-based | 4.7 | N/A | Forms a covalent NEDD8-MLN4924 adduct catalyzed by NAE.[9][13] | [13][14] |

| TAS4464 | Covalent | 0.955 | N/A | Highly potent and selective NAE inhibitor.[15][16][17] | [15][16][17][18] |

Note: Ki values for these inhibitors are not widely reported in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments to study NAE activity and the neddylation pathway.

In Vitro NAE Inhibition Assay

This assay measures the ability of a compound to inhibit the NAE-mediated activation of NEDD8.

Materials:

-

Recombinant human NAE (APPBP1/UBA3)

-

Recombinant human NEDD8

-

Recombinant human UBE2M (Ubc12)

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

SDS-PAGE reagents

-

Anti-NEDD8 antibody for Western blotting

Protocol:

-

Prepare a reaction mixture containing NAE, NEDD8, and UBE2M in the assay buffer.

-

Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Analyze the formation of the NEDD8-UBE2M thioester conjugate by non-reducing SDS-PAGE followed by Western blotting with an anti-NEDD8 antibody. The intensity of the band corresponding to the conjugate is indicative of NAE activity.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

Cell-Based Cullin Neddylation Assay

This assay assesses the effect of an inhibitor on the neddylation of cullins in a cellular context.[19]

Materials:

-

Cancer cell line (e.g., HCT116, K-562)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE reagents

-

Primary antibodies: anti-Cullin1, anti-Cullin3, anti-NEDD8

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations (or DMSO as a vehicle control) for a specified duration (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.[19]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[19]

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against a specific cullin (e.g., anti-Cullin1).

-

The neddylated form of the cullin will appear as a higher molecular weight band (~9 kDa shift) compared to the un-neddylated form.[19]

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imager.

-

Quantify the ratio of neddylated to un-neddylated cullin to determine the inhibitor's efficacy.

Conclusion and Future Directions

The NEDD8-activating enzyme stands as a linchpin in the neddylation pathway, playing a critical role in cellular homeostasis and disease. Foundational research has successfully elucidated its structure, mechanism, and significance as a therapeutic target. The development of potent and selective NAE inhibitors has provided valuable tools for both basic research and clinical applications. Future research will likely focus on understanding the nuances of NAE regulation, identifying novel substrates of the neddylation pathway, and developing next-generation NAE inhibitors with improved efficacy and safety profiles. The methodologies and data presented in this guide offer a solid foundation for researchers and drug developers to build upon in their quest to further unravel the complexities of NAE and harness its therapeutic potential.

References

- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of cullin-ring ubiquitin ligase activity by nedd8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new NEDD8-ligating system for cullin-4A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of the APPBP1-UBA3-NEDD8-ATP complex reveals the basis for selective ubiquitin-like protein activation by an E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]

- 7. Dissecting Distinct Roles of NEDDylation E1 Ligase Heterodimer APPBP1 and UBA3 Reveals Potential Evolution Process for Activation of Ubiquitin-related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. rcsb.org [rcsb.org]

- 10. ENZYME - 6.2.1.64 E1 NEDD8-activating enzyme [enzyme.expasy.org]

- 11. Basis for a ubiquitin-like protein thioester switch toggling E1-E2 affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medkoo.com [medkoo.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

The Cellular Impact of Nedd8-Activating Enzyme (NAE) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Within this system, the neddylation pathway, a post-translational modification process, has emerged as a key regulator of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). The covalent attachment of the ubiquitin-like protein NEDD8 to cullins is essential for CRL activation. The Nedd8-Activating Enzyme (NAE) catalyzes the first step in this cascade, making it a critical node for therapeutic intervention. Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates and profoundly impacting cellular processes. This technical guide provides an in-depth exploration of the cellular effects of NAE inhibition, with a focus on the well-characterized inhibitor pevonedistat (B1684682) (MLN4924).

Core Mechanism of NAE Inhibition

NAE, a heterodimer composed of NAE1 (also known as APP-BP1) and UBA3, activates NEDD8 in an ATP-dependent reaction. NAE inhibitors, such as pevonedistat, are structural mimics of AMP and act as substrate-assisted inhibitors. Pevonedistat forms a covalent adduct with NEDD8, which then binds tightly to the NAE active site, effectively trapping the enzyme and preventing the transfer of NEDD8 to the E2 conjugating enzyme, UBE2M (Ubc12).[1] This blockade of the neddylation cascade leads to the inactivation of CRLs.

Signaling Pathway of NAE Inhibition

The following diagram illustrates the central role of NAE in the neddylation pathway and the mechanism of its inhibition.

Quantitative Data on NAE Inhibition

The potency of NAE inhibitors has been quantified across various cancer cell lines and in clinical trials. Pevonedistat (MLN4924) is the most extensively studied NAE inhibitor.

| Compound | Metric | Value | Cell Line/Context | Reference |

| Pevonedistat (MLN4924) | IC50 | 4.7 nM | NAE enzyme inhibition | [2][3] |

| Pevonedistat (MLN4924) | IC50 | 0.16 µM | U2OS (osteosarcoma) | [4] |

| Pevonedistat (MLN4924) | IC50 | 0.19 µM | HCT116 (colorectal carcinoma) | [4] |

| Pevonedistat (MLN4924) | EC50 | 0.108 µM | K562 (chronic myelogenous leukemia) | [4] |

| Pevonedistat (MLN4924) | IC50 Range | 136–400 nM | Neuroblastoma cell lines | [5] |

| Pevonedistat (MLN4924) | MTD (Schedule A) | 59 mg/m² | AML and MDS patients | [6] |

| Pevonedistat (MLN4924) | MTD (Schedule B) | 83 mg/m² | AML and MDS patients | [6] |

| Pevonedistat (MLN4924) | MTD (Schedule A) | 110 mg/m² | Lymphoma and Multiple Myeloma | [7] |

| Pevonedistat (MLN4924) | MTD (Schedule B) | 196 mg/m² | Lymphoma and Multiple Myeloma | [7] |

MTD: Maximum Tolerated Dose; AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes. Schedule A: Days 1, 3, 5 of a 21-day cycle. Schedule B: Days 1, 4, 8, 11 of a 21-day cycle.

Cellular Consequences of NAE Inhibition

The inactivation of CRLs following NAE inhibition leads to the accumulation of a multitude of their substrates, triggering a cascade of cellular events that ultimately suppress tumor growth.

Cell Cycle Arrest

A primary consequence of NAE inhibition is cell cycle arrest, often at the G2/M phase or S phase, depending on the cell type.[8][9] This is largely attributed to the accumulation of key cell cycle regulators that are normally targeted for degradation by CRLs. These include:

-

p21 (CDKN1A) and p27 (CDKN1B): These cyclin-dependent kinase (CDK) inhibitors accumulate upon NAE inhibition, leading to the inhibition of CDK activity and a block in cell cycle progression.[10]

-

WEE1: A kinase that inhibits CDK1, its accumulation prevents entry into mitosis.

-

Cdt1: A DNA replication licensing factor, its stabilization during S and G2 phases can lead to DNA re-replication, DNA damage, and subsequent cell cycle arrest.[11]

Induction of Apoptosis

NAE inhibition triggers apoptosis in a wide range of cancer cells. The accumulation of pro-apoptotic CRL substrates and the induction of DNA damage are key drivers of this process. For instance, the stabilization of the NF-κB inhibitor, IκBα, leads to the suppression of the pro-survival NF-κB pathway.[10] Furthermore, the DNA damage response initiated by Cdt1-induced re-replication can activate apoptotic signaling pathways.

Induction of Senescence

In some cellular contexts, NAE inhibition can induce a state of irreversible cell cycle arrest known as senescence. This is often associated with the sustained accumulation of p21.[5]

Autophagy

NAE inhibition has also been shown to induce autophagy. This can be a pro-survival mechanism for cancer cells, and combining NAE inhibitors with autophagy inhibitors has been proposed as a therapeutic strategy. The accumulation of DEPTOR, an mTOR inhibitor and a CRL substrate, is one mechanism by which NAE inhibition can trigger autophagy.[12]

Experimental Protocols

Western Blot Analysis of Cullin Neddylation

This protocol is designed to assess the neddylation status of cullin proteins, a direct pharmacodynamic marker of NAE inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-Cullin (e.g., anti-CUL1), anti-NEDD8.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Cell Lysis: Treat cells with the NAE inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in supplemented lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-CUL1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL reagent.

-

-

Detection: Visualize the bands using a chemiluminescence imaging system. Neddylated cullins will appear as a slower-migrating band above the unmodified cullin.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates.

-